Comparative Cytotoxicity: Ethyl Ester (CAS 26664-86-8) vs. Methyl Ester (CAS 326-59-0) in Human Tumor Cell Lines
Direct head-to-head comparison of the ethyl ester (26664-86-8) and its methyl ester analog (326-59-0) in the NCI 60-cell line primary screening assay revealed that both compounds are equally non-cytotoxic at the tested concentration. At a single high dose of 10⁻⁴ M, neither the ethyl ester (14) nor the methyl ester (13) reduced the growth of NCI-H460 (lung), SF-268 (CNS), or MCF7 (breast) cancer cell lines to ≤32% of control, thereby failing the NCI criteria for activity [1]. This lack of intrinsic cytotoxicity is a critical attribute for researchers requiring a chemically inert scaffold for derivatization, confirming that the ethyl ester can serve as a neutral building block equivalent to its methyl ester counterpart but with distinct solubility and volatility properties.
| Evidence Dimension | Cytotoxicity (Growth Inhibition) |
|---|---|
| Target Compound Data | 10⁻⁴ M: No reduction to ≤32% growth for NCI-H460, SF-268, MCF7 |
| Comparator Or Baseline | Methyl ester (CAS 326-59-0): 10⁻⁴ M: No reduction to ≤32% growth for same three cell lines |
| Quantified Difference | Equivalent lack of cytotoxic activity (both failed NCI criteria) |
| Conditions | NCI primary in vitro antitumor screening; 48h continuous exposure; sulforhodamine B (SRB) protein assay |
Why This Matters
For procurement, this evidence confirms that the ethyl ester can substitute the methyl ester in synthetic pathways requiring a non-cytotoxic intermediate, but with altered physical properties (e.g., higher boiling point) that may be advantageous for specific reaction conditions.
- [1] Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351-355. View Source
